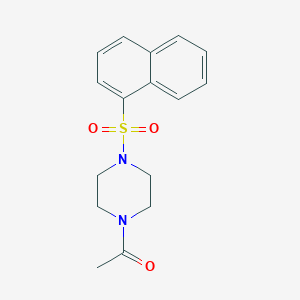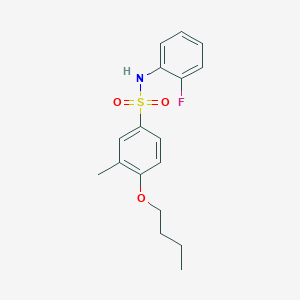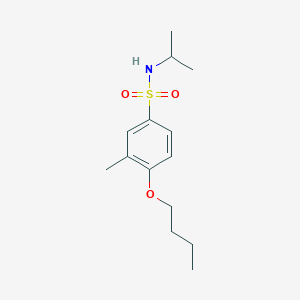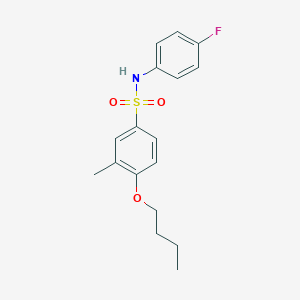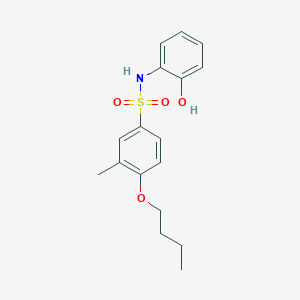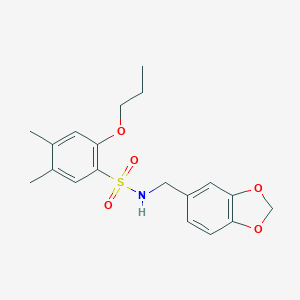![molecular formula C10H9IN2O2S B273231 1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)
1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole, also known as PMSF, is a potent serine protease inhibitor commonly used in biochemical and molecular biology research. It is a small molecule with a molecular weight of 314.2 g/mol and a chemical formula of C9H8IN2O2S.
Mécanisme D'action
1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole acts as a reversible inhibitor of serine proteases by covalently binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, effectively inhibiting its activity.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of proteases involved in blood clotting, inflammation, and apoptosis. This compound has also been shown to inhibit the replication of some viruses, including influenza and herpes simplex virus.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole is its broad specificity for serine proteases, making it a valuable tool for studying their functions. This compound is also relatively easy to use and has a high purity level. However, this compound has a short half-life and can be rapidly degraded in aqueous solutions, limiting its use in some experiments.
Orientations Futures
There are several potential future directions for research involving 1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole. One area of interest is the development of more stable and potent this compound analogs for use in protease inhibitor research. Another area of interest is the use of this compound in combination with other protease inhibitors to study the complex interactions between different protease families. Additionally, this compound could be used in the development of new antiviral therapies targeting serine proteases involved in viral replication.
Méthodes De Synthèse
1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole can be synthesized through the reaction of 4-iodobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole is widely used in scientific research as a serine protease inhibitor. Serine proteases are a class of enzymes that play a critical role in many biological processes, including blood clotting, digestion, and immune response. This compound can inhibit the activity of a wide range of serine proteases, making it a valuable tool for studying their functions.
Propriétés
Formule moléculaire |
C10H9IN2O2S |
|---|---|
Poids moléculaire |
348.16 g/mol |
Nom IUPAC |
1-(4-iodophenyl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C10H9IN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-7H,1H3 |
Clé InChI |
JYSCBQMSMUAKJO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
SMILES canonique |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



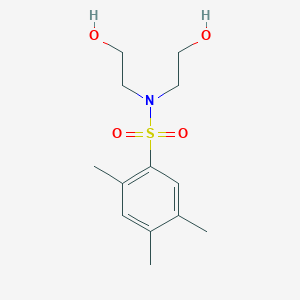
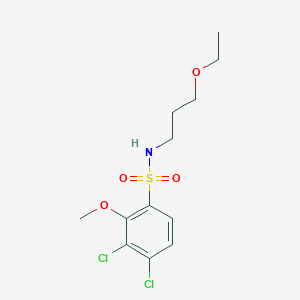
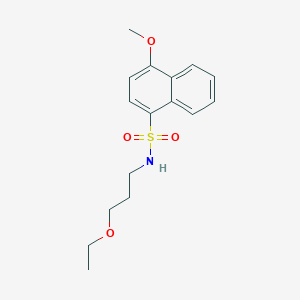
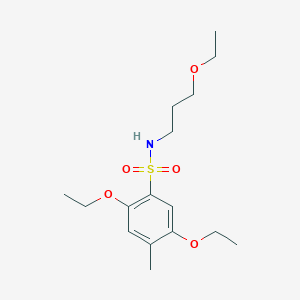
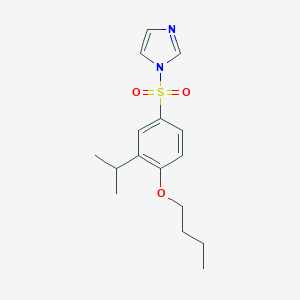
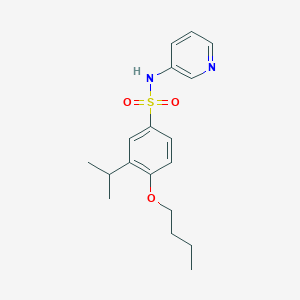
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)
